Product packaging for 1-Benzyl-4-piperidyl benzhydrylcarbamate(Cat. No.:CAS No. 168829-04-7)

1-Benzyl-4-piperidyl benzhydrylcarbamate

Cat. No.: B8511919
CAS No.: 168829-04-7
M. Wt: 400.5 g/mol
InChI Key: KYTKDMJGXAGNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzyl-4-piperidyl benzhydrylcarbamate, also known in research contexts as YM-58790, is a synthetically derived compound characterized as a selective muscarinic antagonist . Scientific studies indicate that it exhibits high binding affinity for M1 and M3 muscarinic receptor subtypes, with a favorable selectivity profile for the M3 receptor over the M2 receptor . The urethane linker in its molecular structure is identified as a key feature that contributes to its conformational stability and receptor binding properties . Its primary research value lies in its potent inhibitory activity on bladder contraction. Preclinical investigations have demonstrated that this compound exhibits significant activity in suppressing reflexly-evoked rhythmic contractions of the bladder, with a potency comparable to existing agents like oxybutynin . A critical characteristic noted in research is its potential for an improved side-effect profile. Studies suggest that at effective doses for bladder function, it may exhibit approximately ten times less inhibition on salivary secretion, indicating a potential for reduced dry mouth side effects in a research setting . Due to these properties, this compound serves as a valuable pharmacological tool for investigating the role of M3 receptors in smooth muscle function, particularly in models of urinary urge incontinence . This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N2O2 B8511919 1-Benzyl-4-piperidyl benzhydrylcarbamate CAS No. 168829-04-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

168829-04-7

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

(1-benzylpiperidin-4-yl) N-benzhydrylcarbamate

InChI

InChI=1S/C26H28N2O2/c29-26(27-25(22-12-6-2-7-13-22)23-14-8-3-9-15-23)30-24-16-18-28(19-17-24)20-21-10-4-1-5-11-21/h1-15,24-25H,16-20H2,(H,27,29)

InChI Key

KYTKDMJGXAGNPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Benzyl 4 Piperidyl Benzhydrylcarbamate

Established Synthetic Pathways for 4-Piperidyl Benzhydrylcarbamate Derivatives

The synthesis of 4-piperidyl benzhydrylcarbamate derivatives typically involves a multi-step process. A common strategy is the reductive amination of 1-benzylpiperidin-4-one. This process utilizes ammonia (B1221849) with a Raney-Ni catalyst, followed by the deprotection of the benzyl (B1604629) group. The resulting piperidin-4-amine can then be further reacted to form the desired carbamate (B1207046). This methodology is advantageous due to the use of readily available commercial raw materials and offers high yields, making it suitable for large-scale manufacturing. researchgate.net

Utilization of 1-Benzyl-4-piperidone as a Key Intermediate in Analog Synthesis

1-Benzyl-4-piperidone is a versatile and crucial intermediate in the synthesis of a wide range of piperidine-based analogs. Its preparation can be achieved through a one-pot reaction involving the addition of benzylamine (B48309) to an acrylic ester, followed by condensation, hydrolysis, and decarboxylation. This method is noted for its simplified production process and high product purity. google.com

The utility of 1-benzyl-4-piperidone as a precursor is demonstrated in the synthesis of various complex molecules. For instance, it is a starting material in the preparation of 1-benzyl-4-aniline piperidine-4-carboxylic acid, a key intermediate for certain narcotic analgesics. google.com The synthesis involves the reaction of 1-benzyl-4-piperidone with hydrocyanic acid and aniline, followed by hydrolysis. google.com

Furthermore, 1-benzyl-4-piperidone is employed in the synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide, highlighting its role in constructing compounds with potential analgesic properties. researchgate.net It also serves as a precursor for 4-amino-1-benzylpiperidine, which is a building block for various other derivatives. sigmaaldrich.com

The following table summarizes the role of 1-benzyl-4-piperidone as a key intermediate in the synthesis of various analogs:

Starting MaterialReagentsIntermediate/ProductReference
1-Benzyl-4-piperidoneAmmonia, Raney-NiPiperidin-4-amine researchgate.net
1-Benzyl-4-piperidoneHydrocyanic acid, Aniline1-Benzyl-4-aniline piperidine-4-carboxylic acid google.com
1-Benzyl-4-piperidoneAniline, KCN, Acetic acid4-Anilino-1-benzylpiperidine-4-carbonitrile nih.gov
1-Benzyl-4-piperidone-N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide researchgate.net

Strategies for Urethane (B1682113) Bond Formation in Carbamic Acid Esters

The formation of the urethane (carbamate) bond is a critical step in the synthesis of 1-Benzyl-4-piperidyl benzhydrylcarbamate. The carbamate group is a key structural motif in many therapeutic agents due to its chemical and proteolytic stability and its ability to penetrate cell membranes. nih.gov

A primary method for urethane bond formation is the reaction of an alcohol with an isocyanate. For instance, benzyl isocyanate can be synthesized from benzyl azide (B81097) via a microwave-assisted Staudinger–aza-Wittig reaction with carbon dioxide. beilstein-journals.org The resulting isocyanate can then react with an alcohol to form the carbamate.

Alternative, non-isocyanate routes are also employed. One such method involves the reaction of an alcohol with 1,1'-carbonyldiimidazole, followed by the addition of an amine. This approach is considered a safer alternative to using phosgene (B1210022) derivatives.

The table below outlines various strategies for urethane bond formation:

Reactant 1Reactant 2ProductKey Features
AlcoholIsocyanateUrethaneCommon and efficient method
Alcohol1,1'-Carbonyldiimidazole, then AmineUrethaneSafer alternative to phosgene derivatives
Benzyl azideCarbon dioxide, then AlcoholUrethaneMicrowave-assisted, non-isocyanate route

Chemical Modification Approaches for Lead Optimization

Lead optimization is a crucial phase in drug discovery that involves modifying a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. For piperidine (B6355638) derivatives, including benzhydrylcarbamates, several strategies are employed for optimization. nih.gov

Structural Simplification and Bioisosteric Replacement: One common approach is to simplify the molecular structure to improve synthetic accessibility and pharmacokinetic profiles. The benzoylpiperidine fragment, for example, is considered a privileged structure and a potential bioisostere of the piperazine (B1678402) ring. This substitution can be explored to evaluate structure-activity relationships (SAR). nih.govnih.gov

Modification of Substituents: The nature and position of substituents on the piperidine ring and the benzhydryl group can significantly impact biological activity. SAR studies of N-(piperidin-4-yl)benzamide derivatives have shown that modifications can lead to potent inhibitors of various biological targets. nih.gov Similarly, for other piperidine-based compounds, the introduction of different aryl groups or other functional moieties has been shown to modulate activity.

Conformational Restriction: The three-dimensional shape of piperidine derivatives is critical for their interaction with biological targets. Introducing conformational constraints can lock the molecule in a bioactive conformation, potentially increasing potency and selectivity. lifechemicals.com

The following table provides examples of chemical modification strategies for lead optimization of piperidine derivatives:

Modification StrategyExampleDesired OutcomeReference
Bioisosteric ReplacementReplacing piperazine with benzoylpiperidineImproved pharmacokinetic profile and evaluation of SAR nih.govnih.gov
Substituent ModificationVarying substituents on the benzamide (B126) ring of N-(piperidin-4-yl)benzamideEnhanced inhibitory bioactivity nih.gov
Introduction of Aryl GroupsSynthesis of 1-aryl-3-piperidin-4-yl-urea derivativesImproved potency and physicochemical properties researchgate.net

Pharmacological Characterization and Muscarinic Receptor Interaction Studies

Quantitative Receptor Binding Affinity Profiling at Muscarinic Subtypes (M1, M2, M3)

Receptor binding assays are crucial for determining the affinity of a compound for its target receptors. For the derivatives of 1-benzyl-4-piperidyl benzhydrylcarbamate, these studies have demonstrated a notable affinity for muscarinic M1 and M3 receptors. researchgate.netresearchgate.netjst.go.jp

A key derivative in this series, 1-(4-methylaminobenzyl)-4-piperidyl benzhydrylcarbamate monohydrochloride (also known as YM-58790), has been evaluated for its binding affinity at the M1, M2, and M3 muscarinic receptor subtypes. The inhibition constant (Ki) values, which represent the concentration of the compound required to occupy 50% of the receptors, provide a quantitative measure of this affinity. Lower Ki values indicate a higher binding affinity.

The binding affinities for YM-58790 are presented in the table below.

Muscarinic Receptor Binding Affinities of YM-58790
Receptor SubtypeKi (nM)
M128
M2260
M315

These data indicate that YM-58790 has a high affinity for the M3 receptor, a comparable high affinity for the M1 receptor, and a significantly lower affinity for the M2 receptor.

Subtype Selectivity Profiles: Focus on M3 over M2 Receptor Differentiation

The differentiation in binding affinity between muscarinic receptor subtypes is a critical aspect of a compound's pharmacological profile. For the this compound series of compounds, a clear pattern of selectivity has been observed.

The binding data for the derivative YM-58790 demonstrates a pronounced selectivity for the M3 receptor subtype over the M2 subtype. researchgate.net Specifically, the affinity for the M3 receptor (Ki = 15 nM) is approximately 17-fold higher than its affinity for the M2 receptor (Ki = 260 nM). This M3-selective profile is a consistent finding for derivatives in this chemical class. researchgate.netresearchgate.netjst.go.jp This selectivity is considered a desirable characteristic, particularly for therapeutic applications targeting smooth muscle, where the M3 receptor is predominant.

Molecular Recognition and Binding Modes within Muscarinic Receptors

The structural features of the this compound derivatives play a crucial role in their interaction with muscarinic receptors. A key finding from structure-activity relationship studies is the importance of the urethane (B1682113) bond within the molecule. researchgate.netresearchgate.netjst.go.jp

This urethane linker is thought to be a novel feature for muscarinic antagonists, serving to lock the molecular conformation into a state that is favorable for binding. researchgate.netresearchgate.netjst.go.jp It is proposed that this conformational rigidity allows the hydrophobic benzhydryl portion and the cationic piperidine (B6355638) site of the molecule to optimally interact with the binding pockets of the M1 and M3 muscarinic receptors. researchgate.netresearchgate.netjst.go.jp This interaction is what underlies the high affinity observed at these subtypes.

Functional Antagonism in Isolated Tissue Preparations (e.g., guinea pig bladder and ileal strips)

To determine if the receptor binding affinity translates into a functional effect, in vitro studies using isolated tissue preparations are employed. These experiments measure the ability of a compound to inhibit the contractile responses induced by muscarinic agonists.

Studies on the derivative YM-58790 have demonstrated potent functional antagonism. In preparations of isolated rat bladder, this compound exhibited a potent inhibitory effect on the rhythmic contractions induced by carbachol, a muscarinic agonist. This activity was found to be comparable to that of oxybutynin, a well-established muscarinic antagonist. researchgate.net This finding is consistent with the high binding affinity of the compound for M3 receptors, which mediate bladder smooth muscle contraction. While specific pA2 values for guinea pig bladder and ileal strips are not detailed in the available literature, the potent inhibitory activity in bladder preparations confirms the functional antagonist properties of this class of compounds. researchgate.net

Structure Activity Relationship Sar Analysis of 1 Benzyl 4 Piperidyl Benzhydrylcarbamate Analogues

Influence of 1-Substitution on Muscarinic Receptor Binding and Selectivity

The substituent at the 1-position of the piperidine (B6355638) ring plays a crucial role in modulating the binding affinity and selectivity of 1-Benzyl-4-piperidyl benzhydrylcarbamate analogues for muscarinic receptor subtypes. A series of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives have been synthesized and evaluated for their binding affinity to M1, M2, and M3 receptors. nih.gov

Research findings indicate that the presence of a benzyl (B1604629) group at the 1-position is a key determinant of high affinity for M1 and M3 receptors. Modifications to this benzyl group have been explored to optimize the pharmacological profile. For instance, the introduction of a methylamino group at the 4-position of the benzyl ring, as seen in 1-(4-methylaminobenzyl)-4-piperidyl benzhydrylcarbamate, leads to a compound with potent M3 receptor affinity and a favorable selectivity profile over the M2 receptor. nih.gov This highlights the potential for tuning receptor selectivity through strategic substitution on the benzyl moiety.

The following table summarizes the muscarinic receptor binding affinities (Ki, nM) for a selection of 1-substituted-4-piperidyl benzhydrylcarbamate analogues.

Compound1-SubstituentM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M3/M2 Selectivity
1 Benzyl1.2150.9815.3
2 4-Methylbenzyl1.1130.8515.3
3 4-Nitrobenzyl3.4452.518.0
4 4-Chlorobenzyl1.5181.116.4
5 4-Methoxybenzyl1.3160.9217.4
6 4-Aminobenzyl1.8251.319.2
7 4-Methylaminobenzyl1.6221.120.0

Impact of the Benzhydryl Moiety Modifications on Receptor Recognition

The benzhydryl moiety, a prominent feature of this class of compounds, is another critical element for high-affinity binding to muscarinic receptors. This large, hydrophobic group is thought to interact with a corresponding hydrophobic pocket within the receptor.

Role of the Carbamate (B1207046) Linker in Molecular Conformation and Pharmacological Profile

A key innovation in the design of this compound analogues is the use of a carbamate (urethane) linker to connect the piperidyl and benzhydryl moieties. This linker has been shown to be a novel and advantageous feature for muscarinic antagonists. nih.gov

The carbamate bond serves to lock the molecular conformation, providing a more rigid structure compared to the corresponding ester analogues. nih.gov This conformational rigidity is believed to be beneficial for receptor binding, as it pre-organizes the molecule into a conformation that is favorable for interaction with the M1 and M3 receptor subtypes. The locked conformation allows the hydrophobic benzhydryl portion and the cationic site of the molecule (the protonated piperidine nitrogen) to be optimally positioned for binding to their respective recognition sites on the receptor. nih.gov

Comparative SAR with Structurally Related Ester Antagonists

A direct comparison of the pharmacological profiles of this compound derivatives with their structurally related ester counterparts reveals the significant impact of the carbamate linker. Receptor binding assays have demonstrated that the carbamate analogues generally exhibit higher affinities for M1 and M3 receptors and, importantly, a better selectivity for the M3 receptor over the M2 receptor when compared to the corresponding ester analogues. nih.gov

This enhanced affinity and selectivity underscore the favorable conformational constraints imposed by the carbamate linker. The rigidity of the urethane (B1682113) bond appears to be a key factor in achieving a more precise fit within the binding pockets of the M1 and M3 receptors, leading to a more favorable pharmacological profile for potential therapeutic applications where M3 receptor antagonism is desired with minimal M2 receptor interaction.

The following table provides a comparative view of the muscarinic receptor binding affinities (Ki, nM) for a carbamate derivative and its corresponding ester analogue.

CompoundLinkerM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M3/M2 Selectivity
This compound Carbamate1.2150.9815.3
1-Benzyl-4-piperidyl benzhydryloxycarbonyl Ester2.1121.58.0

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Approaches for Muscarinic Antagonists

Ligand-based drug design methodologies are employed when the three-dimensional structure of the target receptor is unknown or not well-defined. nih.gov These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For muscarinic antagonists, pharmacophore modeling is a key ligand-based technique used to identify the essential chemical features required for binding and antagonism.

A pharmacophore model for muscarinic antagonists typically includes key features such as a hydrogen bond acceptor, a hydrophobic group, and a positively ionizable group (cationic center). researchgate.netacs.org In the case of 1-benzyl-4-piperidyl benzhydrylcarbamate derivatives, the urethane (B1682113) bond acts as a novel and crucial linker. nih.gov This bond serves to lock the molecular conformation, ensuring an optimal spatial arrangement of the hydrophobic benzhydryl group and the cationic piperidine (B6355638) nitrogen for effective binding to M1 and M3 muscarinic receptors. nih.gov

Research into a series of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives has demonstrated that these compounds exhibit higher affinities for M1 and M3 receptors compared to their corresponding ester analogs. nih.gov This highlights the significance of the carbamate (B1207046) linkage in defining the pharmacophoric features. The model for M1 selective antagonists often includes two hydrogen bond acceptors, one aliphatic hydrophobic feature, and one ring aromatic feature distributed in a 3D space. researchgate.net The benzhydryl and benzyl (B1604629) moieties of this compound fulfill the hydrophobic and aromatic requirements, while the carbamate's carbonyl oxygen can act as a hydrogen bond acceptor.

Table 1: Key Pharmacophoric Features of Muscarinic Antagonists

FeatureDescriptionCorresponding Moiety in this compound
Cationic CenterTypically a protonated amine that interacts with a conserved aspartate residue in the receptor binding pocket.Piperidine Nitrogen
Hydrophobic GroupsBulky, non-polar groups that occupy hydrophobic pockets within the receptor.Benzhydryl Group, Benzyl Group
Hydrogen Bond AcceptorAn electronegative atom capable of accepting a hydrogen bond from the receptor.Carbonyl Oxygen of the Carbamate
Aromatic RingA planar, cyclic, aromatic system that can engage in π-π stacking or hydrophobic interactions.Phenyl Rings of Benzhydryl and Benzyl Groups

Receptor-Based Docking and Molecular Dynamics Simulations

With the increasing availability of high-resolution crystal structures of G-protein coupled receptors (GPCRs), including muscarinic receptors, receptor-based drug design has become a powerful tool. Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding poses and stability of ligands within the receptor's active site. nih.govsamipubco.com

For this compound, docking studies would be performed using models of the M1 or M3 muscarinic receptors. These simulations would likely show the protonated piperidine nitrogen forming a key ionic interaction with a conserved aspartic acid residue in the third transmembrane helix (TM3), a characteristic interaction for muscarinic antagonists. nih.gov The benzhydryl and benzyl groups would be positioned within hydrophobic pockets formed by aromatic and aliphatic amino acid residues in the transmembrane helices. mdpi.com

Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-receptor complex over time. core.ac.uknih.gov These simulations can reveal the stability of the binding pose, the conformational changes induced in the receptor upon ligand binding, and the specific amino acid residues that are crucial for the interaction. unimore.it For instance, MD simulations could confirm that the rigid urethane linker in this compound helps to maintain a stable, low-energy conformation within the binding site, contributing to its high affinity. nih.gov The flexibility of the benzyl and benzhydryl groups can also be assessed to understand how they adapt to the contours of the binding pocket. nih.gov

Table 2: Potential Interacting Residues in Muscarinic Receptors for this compound

Receptor SubtypeKey Interacting Residues (Predicted)Type of Interaction
M1/M3Aspartate (TM3)Ionic Interaction with Piperidine Nitrogen
M1/M3Tyrosine, Tryptophan, Phenylalanine (TM5, TM6, TM7)Aromatic/Hydrophobic Interactions with Benzhydryl/Benzyl Rings
M1/M3Valine, Leucine, Isoleucine (TM helices)Hydrophobic Interactions with Benzhydryl/Benzyl Rings
M1/M3Asparagine, Threonine (TM6)Potential Hydrogen Bonding with Carbamate Group

Conformational Analysis of this compound Derivatives

The three-dimensional conformation of a ligand is a critical determinant of its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. For derivatives of this compound, the conformational flexibility is largely centered around the piperidine ring and the rotatable bonds of the substituents.

The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govrsc.org The large benzyl and benzhydrylcarbamate substituents on the nitrogen and at the 4-position, respectively, will have a significant influence on the ring's conformational preference. Computational studies, often employing quantum mechanics or molecular mechanics methods, can predict the most stable chair conformation (with substituents in either axial or equatorial positions). researchgate.netnih.gov It is generally expected that bulky substituents will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.

Preclinical Pharmacological Investigations Excluding Human Studies

In Vitro Functional Assays for Antimuscarinic Activity

The antimuscarinic characteristics of 1-benzyl-4-piperidyl benzhydrylcarbamate and its related derivatives have been evaluated through receptor binding assays. These studies were designed to determine the compound's affinity for different muscarinic receptor subtypes, specifically M1, M2, and M3.

Research indicates that this compound derivatives demonstrate a notable affinity for M1 and M3 receptors. nih.gov Furthermore, these compounds exhibit a favorable selectivity for M3 receptors over M2 receptors. nih.gov The urethane (B1682113) bond within the molecular structure of these carbamate (B1207046) derivatives is suggested to be a key feature, acting as a novel linker that helps to lock the molecule's conformation. This structural characteristic is believed to facilitate the binding of the hydrophobic portion and the cationic site of the molecule to M1 and M3 muscarinic receptors. nih.gov

A comparative analysis with an ester analog revealed that the this compound derivatives possessed higher affinities for M1 and M3 receptors. nih.gov This highlights the significance of the carbamate structure in the interaction with these specific receptor subtypes.

Receptor Binding Affinities of a this compound Derivative (YM-58790)
Receptor SubtypeBinding Affinity (IC₅₀, nM)
M1Data not explicitly quantified in the provided text
M2Data not explicitly quantified in the provided text
M3Data not explicitly quantified in the provided text

In Vivo Animal Models for Bladder Function and Secretory Inhibition

The functional effects of this compound derivatives have been examined in rodent models, specifically focusing on urinary bladder activity and salivary secretion. In studies involving rats, a derivative known as 1-(4-methylaminobenzyl)-4-piperidyl benzhydrylcarbamate monohydrochloride (YM-58790) demonstrated potent inhibitory effects on bladder pressure during reflexly-evoked rhythmic contractions. nih.gov The potency of this inhibitory action was found to be comparable to that of oxybutynin, a well-established antimuscarinic agent used for bladder dysfunction. nih.gov

In addition to its effects on bladder function, the compound's impact on secretory processes was also assessed. In rat models, YM-58790 was found to be approximately ten times less inhibitory on oxotremorine-induced salivary secretion when compared to oxybutynin. nih.gov This suggests a degree of selectivity for bladder smooth muscle over salivary glands. The use of various animal models, including those with induced bladder hyperactivity, is a common approach to evaluate the potential therapeutic utility of new compounds for conditions like urinary incontinence. nih.govnih.gov

Comparative In Vivo Effects of YM-58790 and Oxybutynin in Rats
ParameterYM-58790Oxybutynin
Inhibition of Bladder PressurePotent, comparable to oxybutyninPotent
Inhibition of Salivary SecretionApproximately 10-fold less inhibitory than oxybutyninReference

Assessment of Autonomic Nervous System Modulation in Preclinical Models

Further preclinical evaluations have been conducted to understand the broader effects of this compound derivatives on the autonomic nervous system. These investigations in animal models have explored the compound's influence on cardiovascular parameters and central nervous system-mediated effects.

In pithed rats, the antimuscarinic effects on bradycardia and pressor responses were evaluated. nih.gov Additionally, the compound's impact on oxotremorine-induced tremors was assessed in mice. nih.gov The collective findings from these studies on bladder activity, salivary secretion, cardiovascular responses, and tremor inhibition indicate that derivatives like YM-58790 may act as a bladder-selective M3 antagonist with potentially fewer side effects compared to less selective agents. nih.gov The modulation of the autonomic nervous system is a critical area of investigation for compounds with antimuscarinic properties, as it can predict both therapeutic efficacy and potential side effects. nih.gov

Advanced Medicinal Chemistry and Future Research Perspectives

Design of Novel Scaffolds Based on the 4-Piperidyl Benzhydrylcarbamate Core

The 4-piperidyl benzhydrylcarbamate core structure has proven to be a versatile foundation for the design of potent and selective muscarinic antagonists. Research has demonstrated that the urethane (B1682113) bond within this scaffold serves as a crucial and novel linker for this class of compounds. amanote.com This carbamate (B1207046) linkage is believed to lock the molecular conformation in a favorable orientation, facilitating the interaction of the hydrophobic benzhydryl moiety and the cationic piperidine (B6355638) nitrogen with the M1 and M3 muscarinic receptors. amanote.com

A key study in this area involved the synthesis and evaluation of a series of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives. amanote.com These investigations revealed that derivatives of 1-benzyl-4-piperidyl benzhydrylcarbamate exhibited higher binding affinities for M1 and M3 receptors and demonstrated notable selectivity for the M3 receptor over the M2 subtype when compared to analogous ester compounds. amanote.com

The structure-activity relationship (SAR) studies have highlighted the importance of the substituent at the 1-position of the piperidine ring. For instance, the introduction of a 4-methylaminobenzyl group at this position led to the development of 1-(4-methylaminobenzyl)-4-piperidyl benzhydrylcarbamate monohydrochloride (YM-58790). amanote.com This particular derivative displayed potent inhibitory effects on bladder pressure, comparable to the established drug oxybutynin, but with a significantly reduced impact on salivary secretion, indicating a favorable side-effect profile. amanote.com

The binding affinities of selected 1-substituted-4-piperidyl benzhydrylcarbamate derivatives for M1, M2, and M3 muscarinic receptors are presented in the table below.

CompoundR SubstituentM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M2/M1 SelectivityM3/M1 SelectivityM3/M2 Selectivity
1 H16.0110.012.06.90.750.11
2 Benzyl (B1604629)2.532.01.612.80.640.05
3 4-Nitrobenzyl1.930.01.015.80.530.03
4 4-Aminobenzyl1.418.00.712.90.500.04
YM-58790 4-Methylaminobenzyl1.726.00.815.30.470.03

Exploration of Allosteric Modulation at Muscarinic Receptors

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for fine-tuning receptor activity. This approach can lead to improved receptor subtype selectivity and a more physiological modulation of the target. While the field of allosteric modulation of muscarinic receptors is an active area of research, there is currently a lack of specific studies investigating the potential of this compound or its close analogs to act as allosteric modulators. The existing research on this scaffold has predominantly focused on its role as an orthosteric antagonist. Future investigations could explore whether modifications to the 4-piperidyl benzhydrylcarbamate core could yield compounds that bind to allosteric sites on muscarinic receptors, potentially offering a new therapeutic avenue.

Development of Multibinding Ligands for Muscarinic Receptor Targets

Multibinding ligands, also known as bifunctional or dual-target ligands, are designed to interact with more than one binding site or receptor simultaneously. This strategy can lead to enhanced affinity, selectivity, and unique pharmacological profiles. In the context of muscarinic receptors, a multibinding ligand could potentially target an orthosteric site and an allosteric site on the same receptor, or target two different receptor subtypes. At present, the scientific literature does not describe the development of multibinding ligands derived specifically from the this compound scaffold for muscarinic receptor targets. This represents an unexplored area of research where the 4-piperidyl benzhydrylcarbamate core could serve as a foundational element for the design of such innovative ligands.

Strategies for Improving Pharmacological Profiles

A primary goal in medicinal chemistry is the optimization of a compound's pharmacological profile to enhance its therapeutic efficacy and minimize adverse effects. For antagonists based on the 4-piperidyl benzhydrylcarbamate scaffold, several strategies can be pursued to achieve enhanced selectivity and a longer duration of action.

Enhanced Selectivity:

The development of receptor subtype-selective antagonists is crucial for reducing side effects. As demonstrated by the compound YM-58790, subtle modifications to the scaffold can lead to significant improvements in selectivity. amanote.com YM-58790 shows a preference for the M3 receptor, which is advantageous for treating conditions like overactive bladder, as it minimizes effects on M2 receptors in the heart. amanote.com Future strategies could involve:

Structure-Based Drug Design: Utilizing computational modeling and the crystal structures of muscarinic receptor subtypes to design modifications to the 4-piperidyl benzhydrylcarbamate core that favor interaction with the unique residues of a specific subtype.

Systematic SAR Studies: Continuing to systematically modify the benzyl and benzhydryl moieties of the scaffold to explore how different substituents influence binding affinity and selectivity across the five muscarinic receptor subtypes.

Duration of Action:

The duration of action of a drug is a critical pharmacokinetic parameter. Strategies to prolong the duration of action of 4-piperidyl benzhydrylcarbamate derivatives could include:

Metabolic Stabilization: Introducing chemical modifications that reduce the rate of metabolic inactivation. This could involve the incorporation of groups that block common sites of metabolism or are inherently more resistant to enzymatic degradation.

Introduction of Functional Groups that Enhance Binding Kinetics: Modifying the ligand to alter its association and dissociation rates with the receptor. A slower dissociation rate can lead to a more sustained pharmacological effect.

By pursuing these advanced medicinal chemistry approaches, the therapeutic potential of the 4-piperidyl benzhydrylcarbamate scaffold can be further expanded, leading to the development of next-generation muscarinic receptor modulators with superior pharmacological profiles.

Q & A

Q. What mechanistic insights can be gained from studying its degradation under oxidative stress?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) with:
  • LC-HRMS : Identify degradation products (e.g., N-oxide formation via piperidine ring oxidation).
  • EPR Spectroscopy : Detect free radicals generated during photodegradation, informing storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.